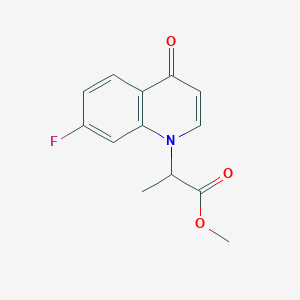
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by a quinoline core structure with a fluorine atom at the 7th position, a keto group at the 4th position, and a methyl ester group attached to the propanoate side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-fluoro-4-hydroxyquinoline.
Formation of the Quinoline Core: The 7-fluoro-4-hydroxyquinoline is subjected to a cyclization reaction to form the quinoline core.
Introduction of the Keto Group: The keto group at the 4th position is introduced through an oxidation reaction.
Esterification: The final step involves the esterification of the propanoate side chain with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions include:
Oxidation: Introduction of additional keto or hydroxyl groups.
Reduction: Formation of 4-hydroxy derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate involves:
Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another quinolone with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a similar mechanism of action.
Norfloxacin: A quinolone with a different side chain but similar antibacterial properties.
Uniqueness
Methyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones.
Eigenschaften
Molekularformel |
C13H12FNO3 |
|---|---|
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
methyl 2-(7-fluoro-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C13H12FNO3/c1-8(13(17)18-2)15-6-5-12(16)10-4-3-9(14)7-11(10)15/h3-8H,1-2H3 |
InChI-Schlüssel |
ZHJCBMUJNXQYEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC)N1C=CC(=O)C2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)
![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)
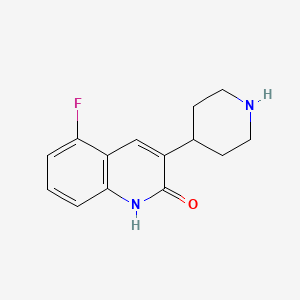



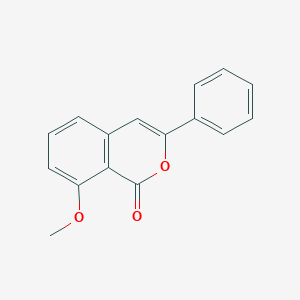
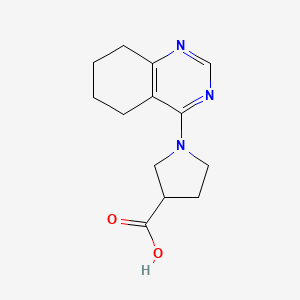

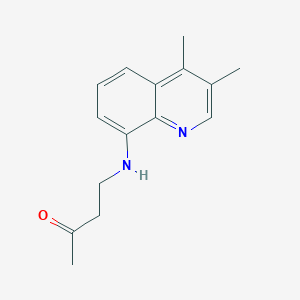
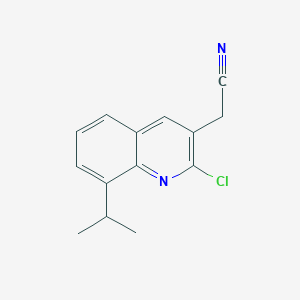
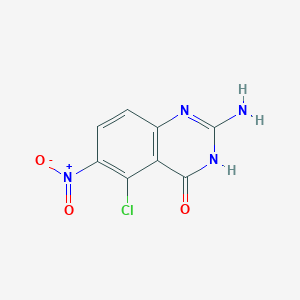
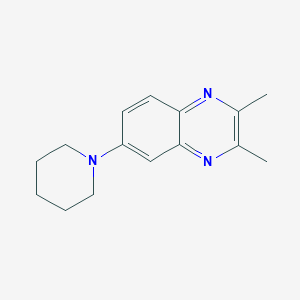
![6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]-](/img/structure/B11867273.png)
